molecular formula C18H17FN4O2 B2500467 N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 878428-89-8

N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2500467
CAS RN: 878428-89-8
M. Wt: 340.358
InChI Key: PEFWSRXLPXBOQC-UHFFFAOYSA-N
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Description

The compound "N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a 1,2,3-triazole ring, a common motif in medicinal chemistry. The ethoxy and fluorophenyl substituents may influence the molecule's physical properties, reactivity, and interaction with biological targets.

Synthesis Analysis

The synthesis of triazole derivatives can be approached through various methods. For instance, the "click chemistry" approach is a highly efficient method for synthesizing 1,2,3-triazoles, as demonstrated in the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate . This method involves the reaction of organic azides with terminal alkynes. Although the specific synthesis of the compound is not detailed in the provided papers, similar strategies could be employed, utilizing appropriate starting materials and reaction conditions to introduce the ethoxy and fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. The structure of related compounds, such as 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, has been confirmed using NMR spectroscopy and single-crystal X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of "N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide."

Chemical Reactions Analysis

The reactivity of triazole derivatives can vary depending on the substituents attached to the triazole ring. The presence of an ester or carboxamide group, as seen in related compounds, suggests potential for further chemical transformations . These functional groups can undergo various chemical reactions, such as hydrolysis, reduction, or further condensation reactions, to yield a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the presence of substituents like ethoxy and fluorophenyl groups can affect the compound's solubility, boiling and melting points, and stability. The fluorescence properties of related compounds, such as those described in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores, indicate that triazole derivatives can display significant solvatochromism and fluorescence, which could be relevant for applications in imaging or as fluorescent probes . The anti-inflammatory activity of similar molecules, such as 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides, also suggests potential pharmacological properties that could be explored for the compound .

Scientific Research Applications

Fluorescence Applications

The synthesis of various fluorescent dyes, including compounds similar to N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, has been reported. These compounds display fluorescence across a broad spectrum when dissolved in DMSO, with quantum yields ranging from 0.1 to 0.88. Such materials are valuable for applications in biochemical assays, imaging, and as probes for biological studies due to their high emission efficiency and solvatochromism, suggesting potential utility in molecular charge transfer studies (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Antimicrobial Activities

Research into 1,2,4-triazole derivatives, closely related to the compound , reveals their utility in developing antimicrobial agents. These compounds have been synthesized and tested against various microorganisms, showing good to moderate antimicrobial activities. This highlights their potential use in the development of new antimicrobial drugs (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer Research

Compounds structurally related to N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their anticancer properties. Some derivatives were found to exhibit significant cytotoxic activities against various human cancer cell lines, such as breast and colorectal cancer cells, indicating their potential as leads in anticancer drug development (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).

Antiviral Research

A study on benzamide-based 5-aminopyrazoles and their derivatives, which share a structural motif with the compound of interest, demonstrated significant antiviral activities against bird flu influenza (H5N1). This suggests the potential of these compounds in developing treatments for viral infections, highlighting the versatile applications of 1,2,3-triazole derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-3-25-14-10-8-13(9-11-14)20-18(24)17-12(2)23(22-21-17)16-7-5-4-6-15(16)19/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFWSRXLPXBOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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